molecular formula C18H16FNO4 B5811141 methyl 4-{[4-(4-fluorophenyl)-4-oxobutanoyl]amino}benzoate

methyl 4-{[4-(4-fluorophenyl)-4-oxobutanoyl]amino}benzoate

Cat. No. B5811141
M. Wt: 329.3 g/mol
InChI Key: SOUISZXPPMILEB-UHFFFAOYSA-N
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Description

Methyl 4-{[4-(4-fluorophenyl)-4-oxobutanoyl]amino}benzoate, also known as MFOB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives, and its synthesis method involves the reaction of 4-fluorophenylacetic acid with methyl 4-aminobenzoate in the presence of a coupling agent. In

Mechanism of Action

The mechanism of action of methyl 4-{[4-(4-fluorophenyl)-4-oxobutanoyl]amino}benzoate is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain. By inhibiting COX-2 activity, this compound reduces inflammation and pain. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells by activating caspase-3.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound also inhibits the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor involved in the regulation of inflammation and immune responses. Moreover, this compound has been found to increase the production of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

Methyl 4-{[4-(4-fluorophenyl)-4-oxobutanoyl]amino}benzoate has several advantages for lab experiments. It is relatively easy to synthesize, and its structure is well-characterized. This compound is also stable under normal laboratory conditions, and it can be stored for extended periods without significant degradation. However, this compound has some limitations. It has low solubility in water, which can make it difficult to prepare solutions for in vitro experiments. Moreover, this compound has not been extensively tested for its toxicity, and its safety profile is not well-established.

Future Directions

There are several future directions for the research on methyl 4-{[4-(4-fluorophenyl)-4-oxobutanoyl]amino}benzoate. One potential application is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been shown to have a neuroprotective effect, and further studies could explore its potential as a therapeutic agent for these diseases. Another potential application is in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells, and future studies could investigate its potential as a chemotherapeutic agent. Moreover, future studies could explore the mechanism of action of this compound in more detail, and investigate its potential targets and pathways.

Synthesis Methods

The synthesis of methyl 4-{[4-(4-fluorophenyl)-4-oxobutanoyl]amino}benzoate involves the reaction of 4-fluorophenylacetic acid with methyl 4-aminobenzoate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction takes place under mild conditions, and the product is obtained in good yield. The structure of this compound is confirmed by spectroscopic methods such as NMR and IR.

Scientific Research Applications

Methyl 4-{[4-(4-fluorophenyl)-4-oxobutanoyl]amino}benzoate has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor activities. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Moreover, this compound has been found to have a neuroprotective effect in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

methyl 4-[[4-(4-fluorophenyl)-4-oxobutanoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO4/c1-24-18(23)13-4-8-15(9-5-13)20-17(22)11-10-16(21)12-2-6-14(19)7-3-12/h2-9H,10-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOUISZXPPMILEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49649609
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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